molecular formula C19H20ClN3O2 B11238781 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide

Cat. No.: B11238781
M. Wt: 357.8 g/mol
InChI Key: VKJXITFBZWHDEG-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Carbazole Core: Starting with a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

    Chlorination: Introduction of the chlorine atom at the 8th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Isoxazole Formation: The isoxazole ring can be synthesized separately through cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the carbazole and isoxazole moieties using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which might confer distinct biological activities or chemical reactivity compared to other carbazole derivatives.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C19H20ClN3O2/c1-10-14(11(2)25-23-10)9-17(24)21-16-8-4-6-13-12-5-3-7-15(20)18(12)22-19(13)16/h3,5,7,16,22H,4,6,8-9H2,1-2H3,(H,21,24)

InChI Key

VKJXITFBZWHDEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl

Origin of Product

United States

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